molecular formula C10H9N3O4S B1305636 Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate CAS No. 52505-43-8

Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1305636
CAS No.: 52505-43-8
M. Wt: 267.26 g/mol
InChI Key: BFKHPDPSYGZJLE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9N3O4S It is characterized by a thieno[2,3-b]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of a thieno[2,3-b]pyridine derivative, followed by amination and esterification reactions. The nitration step introduces the nitro group, while the amination step adds the amino group. Finally, esterification with ethanol yields the ethyl ester form of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

    Ester Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed

    Reduction: Ethyl 3-amino-5-aminothieno[2,3-b]pyridine-2-carboxylate.

    Substitution: Various substituted thieno[2,3-b]pyridine derivatives.

    Ester Hydrolysis: 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylic acid.

Scientific Research Applications

Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers use it to study the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity. The thieno[2,3-b]pyridine core can also interact with hydrophobic pockets in target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-amino-5-nitrothieno[2,3-c]pyridine-2-carboxylate: This compound has a similar structure but with a different ring fusion pattern, which can lead to different chemical and biological properties.

    Ethyl 3-amino-5-nitroindole-2-carboxylate: This compound contains an indole ring instead of a thieno[2,3-b]pyridine ring, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c1-2-17-10(14)8-7(11)6-3-5(13(15)16)4-12-9(6)18-8/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKHPDPSYGZJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385307
Record name ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52505-43-8
Record name ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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